molecular formula C22H23N3O5S2 B2814441 N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1021216-79-4

N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2814441
CAS No.: 1021216-79-4
M. Wt: 473.56
InChI Key: YFXFECRZYZVOQH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: is a complex organic compound that belongs to the class of sulfonyl-containing pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Thioether Formation: The thioether linkage is formed by reacting the sulfonylated pyrimidine with 2-chloro-N-(4-ethoxyphenyl)acetamide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrimidine ring, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, halogens, and sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, halo, and sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule. It may serve as a lead compound in the development of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and pyrimidine moieties play a crucial role in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-2-((5-((4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
  • N-(4-ethoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is unique due to the presence of the ethyl group on the sulfonyl phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

CAS No.

1021216-79-4

Molecular Formula

C22H23N3O5S2

Molecular Weight

473.56

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H23N3O5S2/c1-3-15-5-11-18(12-6-15)32(28,29)19-13-23-22(25-21(19)27)31-14-20(26)24-16-7-9-17(10-8-16)30-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,26)(H,23,25,27)

InChI Key

YFXFECRZYZVOQH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OCC

solubility

not available

Origin of Product

United States

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